N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiop heno[2,3-d]pyrimidin-2-ylthio)]acetamide
Description
This compound belongs to the thienopyrimidine acetamide family, characterized by a bicyclic benzo[b]thiopheno[2,3-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. The structure is functionalized with a 2-furylmethyl group at position 3 of the pyrimidine ring and a 4-ethylphenyl acetamide moiety via a thioether linkage. This scaffold is synthetically tailored to enhance bioactivity, particularly in kinase inhibition and antimicrobial applications, leveraging the electron-rich furan and ethylphenyl substituents for targeted interactions .
Properties
Molecular Formula |
C25H25N3O3S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N3O3S2/c1-2-16-9-11-17(12-10-16)26-21(29)15-32-25-27-23-22(19-7-3-4-8-20(19)33-23)24(30)28(25)14-18-6-5-13-31-18/h5-6,9-13H,2-4,7-8,14-15H2,1H3,(H,26,29) |
InChI Key |
HOPDAQKALCUZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]thiophene ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The furan ring is then attached via a Friedel-Crafts acylation reaction. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include acetic anhydride, ethylamine, and various catalysts to facilitate the cyclization and acylation reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds structurally related to N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide exhibit significant anticancer properties. For instance, similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has protocols for assessing the antitumor activity of such compounds through in vitro assays. These studies often reveal promising results in terms of growth inhibition rates and cytotoxicity profiles .
Antimicrobial Activity
Compounds with similar thiophene and pyrimidine moieties have demonstrated antimicrobial activity against a range of pathogens. The presence of the furylmethyl group may enhance the compound's ability to penetrate microbial membranes and exert its effects .
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of a related compound using the NCI Developmental Therapeutics Program protocols. The compound exhibited an average growth inhibition rate across a panel of cancer cell lines, demonstrating its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance these properties further .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table highlights key structural analogs, emphasizing substituent differences and their impact on physicochemical properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethylphenyl group (target compound) and 4-methylphenyl () enhance lipophilicity compared to electron-withdrawing substituents like 4-fluorophenyl () or chloro groups ().
- Bioactivity Correlation: The 2-furylmethyl group in the target compound may improve binding to hydrophobic enzyme pockets, analogous to the 4-fluorophenyl in IWP-3, which shows Wnt pathway inhibition .
- Synthesis Yields: Yields for analogs range from 58% () to 85% (), suggesting that steric hindrance from substituents (e.g., ethyl vs. methyl) impacts reaction efficiency.
Biological Activity
N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiop heno[2,3-d]pyrimidin-2-ylthio)]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step chemical reactions that include the formation of the pyrimidine ring and the introduction of various functional groups. The structural formula can be represented as follows:
Key Structural Features:
- Pyrimidine Ring: A core structure that contributes to the compound's biological activity.
- Thioether Linkage: Enhances lipophilicity and potential interaction with biological targets.
- Furan and Ethylphenyl Substituents: These groups may influence the pharmacokinetics and pharmacodynamics of the compound.
2.1 Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 37.9 μM |
| 2 | Escherichia coli | 57.8 μM |
| 3 | Lactobacillus monocytogenes | 118.3 μM |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria .
2.3 Antitumor Activity
Emerging evidence suggests that compounds with similar structures may exhibit antitumor properties. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| X | MCF-7 (Breast Cancer) | <10 |
| Y | HeLa (Cervical Cancer) | <15 |
These results imply a mechanism potentially involving apoptosis induction or cell cycle arrest .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical in inflammation pathways.
- Cell Membrane Interaction: The lipophilic nature may facilitate interactions with cell membranes leading to altered permeability or disruption.
- DNA Interaction: Some derivatives are known to intercalate with DNA or inhibit topoisomerases, leading to antitumor effects.
4. Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of compounds structurally related to this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in vitro and in vivo models.
Case Study 2: Anti-inflammatory Response
In a controlled trial assessing inflammatory markers in animal models treated with compounds similar to N-(4-ethylphenyl)-..., significant reductions in cytokines such as TNF-alpha and IL-6 were observed compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
